LogP Differentiation: –1.85 ΔLogP Versus 1-Bromo-2-ethylhexane Alters Partitioning by ~70-Fold
2-(Bromomethyl)-1-ethoxypentane exhibits a computed LogP of 2.8341 . Its closest non-oxygen structural analog, 1-bromo-2-ethylhexane (also C8H17Br backbone, but no ether oxygen), has a computed LogP of 4.68 . The ΔLogP of –1.85 corresponds to an approximately 70-fold lower octanol–water partition coefficient for the target compound. In practical terms, this means the target compound partitions preferentially into aqueous or polar phases during extractive workup, biphasic catalysis, or chromatographic purification relative to the non-oxygen analog. For medicinal chemistry campaigns where logD or logP tuning of intermediates is critical for downstream bioavailability predictions, this difference is significant. The linear bromoether 1-bromo-3-ethoxypropane shows an even lower LogP of 1.74–1.81 [1], demonstrating that the target occupies a distinct intermediate hydrophobicity range not accessible with either shorter-chain ethers or non-oxygen analogs.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8341 |
| Comparator Or Baseline | 1-Bromo-2-ethylhexane: LogP = 4.68; 1-Bromo-3-ethoxypropane: LogP = 1.74–1.81 |
| Quantified Difference | ΔLogP = –1.85 vs. 1-bromo-2-ethylhexane (~70-fold partitioning difference); ΔLogP = +1.02–1.09 vs. 1-bromo-3-ethoxypropane (~10-fold difference) |
| Conditions | Computed LogP values from vendor databases (LeYan, HZBP, ChemSpider/molbase); computational method consistent across sources |
Why This Matters
A ΔLogP of 1.85 between the target and its non-oxygen analog drives fundamentally different solubility and partitioning behavior, making the target uniquely suited for reactions requiring intermediate polarity or for building blocks intended for oral bioavailability optimization.
- [1] molbase / ChemSpider. 1-Bromo-3-ethoxypropane (CAS 36865-40-4). LogP: 1.8079 (molbase) / ACD LogP: 1.74 (ChemSpider). View Source
